REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][C:3]([C:6]2[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:7]=2N)=[N:2]1.N(OCCCC)=O.[CH3:21][S:22]SC>[Cu]>[CH3:13][C:12]1[CH:11]=[CH:10][CH:9]=[C:7]([S:22][CH3:21])[C:6]=1[C:3]1[CH2:4][CH2:5][O:1][N:2]=1
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Name
|
|
Quantity
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40 g
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Type
|
reactant
|
Smiles
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O1N=C(CC1)C1=C(N)C=CC=C1C
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Name
|
|
Quantity
|
300 mL
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Type
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reactant
|
Smiles
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CSSC
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Name
|
copper
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Quantity
|
1.5 g
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Type
|
catalyst
|
Smiles
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[Cu]
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Name
|
|
Quantity
|
26.1 g
|
Type
|
reactant
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Smiles
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N(=O)OCCCC
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
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The mixture is then stirred at 60° C. for 1.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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For work-up, the hot mixture is filtered through activated carbon
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Type
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WASH
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Details
|
washed with dilute hydrochloric acid and water
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product can be purified further by trituration with methyl tert-butyl ether
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC=C1)SC)C1=NOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |